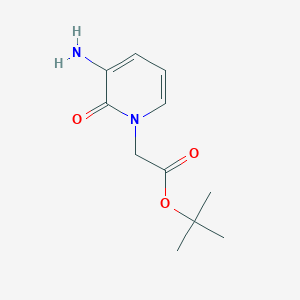
tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate
Übersicht
Beschreibung
tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate is an organic compound that belongs to the class of pyridinones It is characterized by the presence of an amino group, a tert-butoxycarbonylmethyl group, and a pyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the protection of the amino group using a tert-butoxycarbonyl (BOC) group. One common method involves the reaction of 3-amino-2-pyridinone with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as zinc-hydroxyapatite columns can be employed for selective deprotection of the BOC group, making the process more efficient .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinone ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino group or the pyridinone ring.
Wissenschaftliche Forschungsanwendungen
tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The amino group and the pyridinone ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tert-butoxycarbonylmethyl group can influence the compound’s solubility and stability, affecting its overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine
- 3-Amino-1-(tert-butoxycarbonylmethyl)-2-pyrrolidone
- 3-Amino-1-(tert-butoxycarbonylmethyl)-2-pyrimidinone
Uniqueness
tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific combination of functional groups and the pyridinone ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
tert-butyl 2-(3-amino-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-9(14)7-13-6-4-5-8(12)10(13)15/h4-6H,7,12H2,1-3H3 |
InChI-Schlüssel |
OSZSHEZRUDEESM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C=CC=C(C1=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

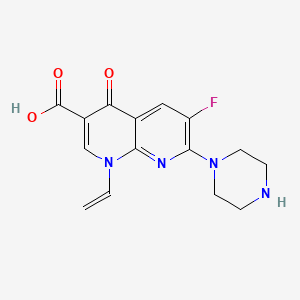
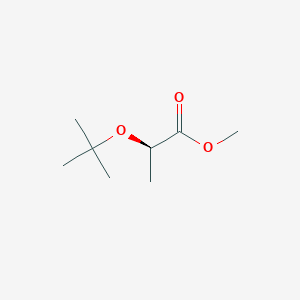
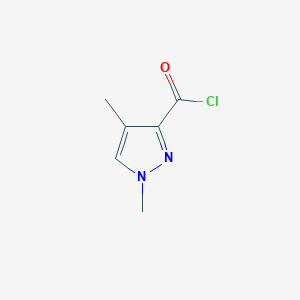
![trimethyl-[2-[(5-methylimidazol-1-yl)methoxy]ethyl]silane](/img/structure/B8735474.png)
![7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B8735481.png)

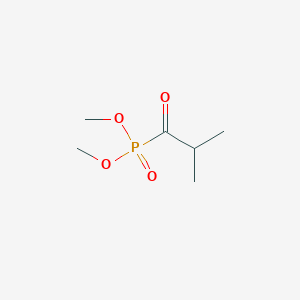
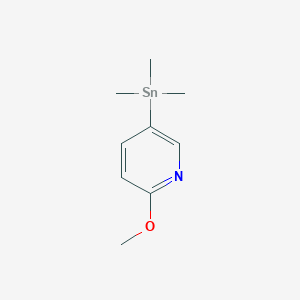

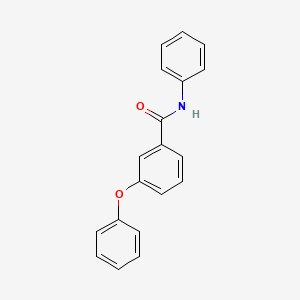
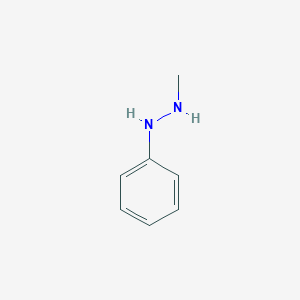
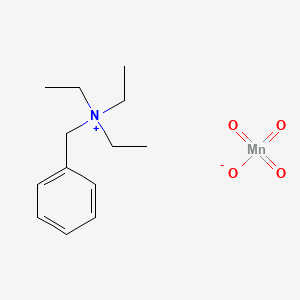
![6-acetyl-7-fluoro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8735553.png)
![8-Isopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8735560.png)
